1-Chloro-2-(3-fluorophenoxy)benzene
CAS No.:
Cat. No.: VC13584389
Molecular Formula: C12H8ClFO
Molecular Weight: 222.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H8ClFO |
---|---|
Molecular Weight | 222.64 g/mol |
IUPAC Name | 1-chloro-2-(3-fluorophenoxy)benzene |
Standard InChI | InChI=1S/C12H8ClFO/c13-11-6-1-2-7-12(11)15-10-5-3-4-9(14)8-10/h1-8H |
Standard InChI Key | HZCXASSKTXZFEM-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)OC2=CC(=CC=C2)F)Cl |
Canonical SMILES | C1=CC=C(C(=C1)OC2=CC(=CC=C2)F)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-Chloro-2-(3-fluorophenoxy)benzene consists of a central benzene ring with two functional groups: a chlorine atom at the 1-position and a 3-fluorophenoxy moiety at the 2-position (Figure 1). The 3-fluorophenoxy group itself comprises a second benzene ring substituted with a fluorine atom at the 3-position, linked via an oxygen atom to the parent ring . This arrangement creates a planar, conjugated system that influences the compound’s reactivity and physical properties.
Table 1: Key Identifiers of 1-Chloro-2-(3-fluorophenoxy)benzene
Property | Value | Source |
---|---|---|
CAS Number | 1881290-19-2 | |
Molecular Formula | C₁₂H₈ClFO | |
Molecular Weight | 222.64 g/mol | |
IUPAC Name | 1-chloro-2-(3-fluorophenoxy)benzene | |
SMILES | C1=CC(=CC(=C1)Cl)OC2=CC(=CC=C2)F |
Synthetic Methodologies
General Approaches to Aryl Ether Synthesis
The synthesis of 1-chloro-2-(3-fluorophenoxy)benzene likely involves Ullmann coupling or nucleophilic aromatic substitution (SNAr). For example, 1-chloro-2,4-dimethyl-5-nitrobenzene is synthesized via diazotization of 2,4-dimethyl-5-nitroaniline followed by chlorination with cuprous chloride . Adapting this method, 3-fluorophenol could react with 1-chloro-2-nitrobenzene under basic conditions to form the ether linkage, followed by nitro group reduction if required .
Table 2: Comparative Synthetic Routes for Halogenated Aryl Ethers
Compound | Method | Yield | Reference |
---|---|---|---|
1-Chloro-2,4-dimethyl-5-nitrobenzene | Diazotization/Chlorination | 72% | |
1-(3-Chloropropoxy)-2-fluorobenzene | Alkylation of 2-fluorophenol | N/A |
Challenges in Regioselectivity
Achieving the desired substitution pattern (1-chloro, 2-phenoxy) requires careful control of reaction conditions. Competing reactions, such as para-substitution or overhalogenation, are common pitfalls. Directed ortho-metalation (DoM) strategies using directing groups (e.g., nitro, methoxy) could enhance regioselectivity, as demonstrated in related fluorophenoxy syntheses .
Physicochemical Properties
Thermal Stability and Phase Behavior
Precautionary Measure | Code | Implementation Example |
---|---|---|
Avoid inhalation | P261 | Use fume hoods |
Eye protection | P305 | Wear safety goggles |
Skin protection | P351 | Use nitrile gloves |
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